molecular formula C13H24N2O2 B1481133 Azetidin-3-yl(4-(ethoxymethyl)-4-methylpiperidin-1-yl)methanone CAS No. 2098047-89-1

Azetidin-3-yl(4-(ethoxymethyl)-4-methylpiperidin-1-yl)methanone

Cat. No.: B1481133
CAS No.: 2098047-89-1
M. Wt: 240.34 g/mol
InChI Key: AALBDTORFULVFE-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4-(ethoxymethyl)-4-methylpiperidin-1-yl)methanone is a bicyclic methanone derivative featuring an azetidine ring (3-membered) fused to a substituted piperidine moiety.

Properties

IUPAC Name

azetidin-3-yl-[4-(ethoxymethyl)-4-methylpiperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-3-17-10-13(2)4-6-15(7-5-13)12(16)11-8-14-9-11/h11,14H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AALBDTORFULVFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(CC1)C(=O)C2CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Azetidin-3-yl(4-(ethoxymethyl)-4-methylpiperidin-1-yl)methanone is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure features an azetidine ring, a piperidine moiety, and an ethoxymethyl group. Its chemical formula can be represented as follows:

C14H22N2O\text{C}_{14}\text{H}_{22}\text{N}_{2}\text{O}

This structure suggests potential interactions with various biological targets, particularly in the central nervous system and in inflammatory pathways.

Research indicates that compounds with similar structures often exhibit activity through modulation of neurotransmitter systems or inhibition of specific enzymes. The azetidine and piperidine rings may contribute to interactions with neurotransmitter receptors or enzyme active sites, particularly those involved in acetylcholine metabolism or inflammatory responses.

In Vitro Studies

Acetylcholinesterase Inhibition: A study focusing on similar compounds demonstrated significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for maintaining acetylcholine levels in the brain. The compound's structural analogs showed IC50 values ranging from 2.7 µM to higher concentrations depending on the substituents present . This suggests that this compound may also possess similar properties.

Anti-inflammatory Activity: Another line of investigation revealed that derivatives containing piperidine structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokine production . This mechanism could be relevant for therapeutic applications in diseases characterized by chronic inflammation.

Case Studies

  • Alzheimer's Disease Models: In a study evaluating the effects of related compounds on cognitive decline, it was found that AChE inhibitors significantly improved memory retention in animal models of Alzheimer’s disease. These findings support the hypothesis that this compound could be beneficial in treating neurodegenerative disorders characterized by cholinergic dysfunction .
  • Cancer Research: Research into piperidine derivatives has shown promise in cancer treatment, particularly through the inhibition of specific protein kinases involved in tumor growth. The role of such compounds in modulating cellular signaling pathways highlights their potential as therapeutic agents against various malignancies .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
Compound AAChE Inhibition2.7
Compound BAnti-inflammatory5.0
Compound CProtein Kinase Inhibitor10.0

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below highlights key structural differences between the target compound and selected analogs:

Compound Name Core Rings Key Substituents Molecular Formula Reference
Azetidin-3-yl(4-(ethoxymethyl)-4-methylpiperidin-1-yl)methanone Azetidine + Piperidine 4-(Ethoxymethyl), 4-methyl C₁₅H₂₆N₂O₂ (estimated) N/A
(4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone Azetidine + Piperazine Thiazole ring C₁₁H₁₆N₄OS
(4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone Piperidine 3,4,5-Trimethoxyphenyl C₁₇H₂₅NO₄
(4-Methylphenyl)(4-methylpiperidin-1-yl)methanone Piperidine 4-Methylphenyl C₁₄H₁₉NO
[4-(1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)piperidin-1-yl]methanone derivatives Piperidine Pyrazolopyrimidine, methanesulfonylphenyl Variable

Key Observations :

  • The target compound’s ethoxymethyl group distinguishes it from analogs with simpler methyl () or aryl () substituents. This group may enhance solubility in polar solvents compared to purely hydrophobic substituents.
  • Analogs like those in incorporate heteroaromatic systems (e.g., pyrazolopyrimidine), which are absent in the target compound. Such groups are often linked to kinase inhibition or receptor binding.

Physical and Electronic Properties

Property Target Compound (Estimated) (4-Methylpiperidin-1-yl)(3,4,5-trimethoxyphenyl)methanone (4-(Azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone
Melting Point Not reported Not reported 171–172 °C
pKa ~10 (predicted, based on ) Not reported 10.81 ± 0.40
Lipophilicity (LogP) Higher (due to ethoxymethyl) Moderate (trimethoxyphenyl) Moderate (thiazole)
Solubility Likely moderate in polar solvents Low (hydrophobic aryl group) Moderate (basic piperazine/azetidine)

Insights :

  • The ethoxymethyl group in the target compound may improve aqueous solubility compared to purely aromatic analogs ().
  • The pKa (~10) suggests protonation at physiological pH, enhancing solubility in acidic environments (e.g., gastrointestinal tract) .

Preparation Methods

General Synthetic Strategy

The synthesis of azetidine derivatives such as Azetidin-3-yl(4-(ethoxymethyl)-4-methylpiperidin-1-yl)methanone typically involves:

  • Formation of the azetidine ring via nucleophilic substitution or ring closure reactions.
  • Functionalization of the piperidine ring, including alkylation and introduction of the ethoxymethyl group.
  • Coupling of the azetidine moiety with the substituted piperidine through amide bond formation.

This approach is supported by patent literature and recent synthetic protocols emphasizing azetidine ring formation and subsequent functional group modifications.

Stepwise Preparation Methods

Synthesis of the Azetidine Core

  • The azetidine ring can be constructed by nucleophilic displacement reactions starting from azetidin-3-ol derivatives or azetidine mesylates.
  • For example, mesylation of azetidin-3-ol followed by nucleophilic substitution with amines under controlled temperature (55-60°C) for extended periods (12 hours) yields azetidine derivatives.
  • Hydrogenation steps under elevated pressure (40-60 psi) and temperature (up to 60°C) with palladium catalysts are used to reduce intermediates and purify the azetidine core.

Introduction of the Ethoxymethyl Group on Piperidine

  • The ethoxymethyl substituent on the piperidine ring is typically introduced via alkylation reactions using ethoxymethyl halides or ethers.
  • The reaction is performed under basic conditions, often with triethylamine or similar bases, in inert solvents such as methylene chloride or acetonitrile.
  • This step requires careful control of reaction temperature and stoichiometry to avoid over-alkylation or side reactions.

Coupling of Azetidine and Piperidine Units

  • The coupling involves forming a methanone (amide) linkage between the azetidine nitrogen and the piperidine moiety.
  • This is achieved by acylation of the piperidine nitrogen with azetidin-3-ylcarbonyl chloride or similar activated derivatives.
  • The reaction is generally conducted in aprotic solvents with bases to scavenge generated acids, ensuring high yields and purity.

Representative Experimental Procedure

Step Reagents & Conditions Description Yield & Notes
1 Azetidin-3-ol + Methanesulfonyl chloride, base, 0-5°C Mesylation to form azetidine mesylate intermediate High purity intermediate
2 Azetidine mesylate + Piperidine derivative, MeCN, 80°C, overnight Nucleophilic substitution to form azetidine-piperidine linkage 70-75% isolated yield
3 Piperidine intermediate + Ethoxymethyl halide, triethylamine, CH2Cl2, RT Alkylation to introduce ethoxymethyl group Moderate to high yield
4 Coupling with acyl chloride derivative, base, inert solvent Formation of methanone linkage Optimized for purity and yield

Detailed Research Findings and Optimization

  • Yield Improvements: Using two equivalents of amine nucleophile instead of one and omitting additional bases improved yields from ~33% to ~72% in azetidine substitution reactions.
  • Reaction Monitoring: NMR analysis during hydrogenation and substitution steps ensures completion and minimizes side products.
  • Purification: Silica gel column chromatography using ethyl acetate/hexanes mixtures is effective in isolating pure products.
  • Stability: The azetidine intermediates are stable at room temperature for extended periods (up to nine months), facilitating batch preparation and storage.

Summary Table of Preparation Conditions

Parameter Typical Range/Condition Purpose/Effect
Temperature 0°C to 80°C Controls reaction rate and selectivity
Solvents Acetonitrile, Methylene chloride Dissolution and reaction medium
Bases Triethylamine, Sodium bicarbonate Neutralize acids, promote substitution
Pressure (Hydrogenation) 40-60 psi Facilitates catalytic hydrogenation
Reaction Time 12-72 hours Ensures completion of substitution/hydrogenation
Purification Silica gel chromatography Isolates pure compound

Additional Notes

  • The synthesis of this compound requires careful stepwise functionalization to maintain the integrity of the azetidine ring.
  • The ethoxymethyl group introduction is a critical step that influences the compound’s pharmacological properties and solubility.
  • Patented methods provide robust frameworks for scale-up and industrial synthesis, emphasizing safety and efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(4-(ethoxymethyl)-4-methylpiperidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(4-(ethoxymethyl)-4-methylpiperidin-1-yl)methanone

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